5-Hydroxypentanamide

Description

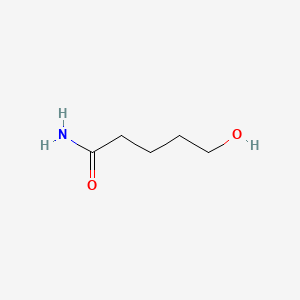

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWQFWKDDJSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317028 | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29686-12-2 | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPENTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62Z3TLQ3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: 5-Hydroxypentanamide – Structure, Equilibrium, and Synthetic Utility

Executive Summary

5-Hydroxypentanamide (5-HPA) is a bifunctional C5 building block characterized by a terminal hydroxyl group and a primary amide. While theoretically simple, its practical handling is defined by a dominant thermodynamic instability: the propensity to undergo intramolecular cyclization to form

This guide addresses the physicochemical paradox of 5-HPA for drug development and polymer scientists. Unlike stable catalog reagents, 5-HPA is best understood as a transient synthetic intermediate . Successful utilization requires mastering the kinetic vs. thermodynamic control of its ring-chain equilibrium, particularly in the synthesis of Nylon-5 derivatives and peptidomimetic scaffolds.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

5-HPA exists in a delicate equilibrium. In aqueous or alcoholic solutions, the linear amide competes with the cyclic lactam. The linear form presents two distinct reactive handles: a nucleophilic hydroxyl group (

| Property | Data | Technical Note |

| IUPAC Name | 5-Hydroxypentanamide | Also: 5-Hydroxyvaleramide |

| CAS Registry | 29686-12-2 | Often conflated with |

| Formula | MW: 117.15 g/mol | |

| State | Viscous Oil / Waxy Solid | Hygroscopic; difficult to isolate pure due to cyclization. |

| Solubility | Water, DMSO, Methanol | High polarity due to H-bonding capacity. |

| pKa (Est.) | ~15-16 (Amide NH) | Comparable to acetamide; weakly acidic. |

The Critical Instability: Ring-Chain Tautomerism

The defining feature of 5-HPA is the intramolecular nucleophilic attack of the hydroxyl group (or the amide nitrogen in reverse reactions) onto the carbonyl carbon.

-

Thermodynamic Product:

-Valerolactam (6-membered ring, stable). -

Kinetic Product: 5-Hydroxypentanamide (Linear, favored at low T and high pH).

Researchers attempting to isolate the linear amide by removing solvent often accelerate the cyclization, resulting in a sample of pure lactam.

Part 2: Synthetic Methodologies & Protocols[1]

Synthesis Strategy: Ammonolysis of -Valerolactone

The most reliable route to 5-HPA is the ring-opening of

Protocol: Kinetic Trapping of 5-Hydroxypentanamide

Objective: Generate linear 5-HPA in solution for immediate downstream derivatization (e.g., O-protection or reduction).

Reagents:

- -Valerolactone (99% purity)

-

Ammonium Hydroxide (28-30%

in water) or Liquid -

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a reaction vessel containing THF to

(dry ice/acetone bath). This is critical to suppress the thermodynamic cyclization pathway. -

Ammonia Saturation: Bubble anhydrous

gas into the THF until saturation, or add excess aqueous -

Lactone Addition: Add

-valerolactone (diluted in THF) slowly over 30 minutes.-

Mechanistic Insight: The ammonia acts as a nucleophile attacking the lactone carbonyl. Low temperature stabilizes the tetrahedral intermediate and favors the open-chain amide.

-

-

Reaction Monitoring: Maintain at

for 4-6 hours.-

Validation: Aliquot analysis via TLC (stain with ninhydrin; amide will show different Rf than lactone) or IR (appearance of Amide I/II bands at 1650/1540

).

-

-

Work-up (Critical):

-

Do NOT use rotary evaporation with heat.

-

Neutralize excess ammonia with cold dilute HCl to pH 7.

-

Use the solution immediately for the next step (e.g., O-silylation with TBDMS-Cl).

-

Visualization: The Ring-Chain Equilibrium Workflow

Figure 1: Reaction pathways showing the synthesis of 5-HPA and its competing thermodynamic fates (cyclization vs. polymerization).

Part 3: Reactivity & Applications[2]

Polymerization: The Nylon-5 Route

5-HPA is the monomeric unit of Nylon-5 (polypentanamide). However, direct polycondensation of 5-HPA is difficult due to the lactam formation.

-

Industrial Approach: Anionic Ring-Opening Polymerization (AROP) of

-valerolactam is preferred over using linear 5-HPA. -

Mechanism: A strong base (e.g., Sodium Caprolactamate) deprotonates the lactam, which then attacks another lactam ring. The linear 5-HPA structure exists only as the transient propagating chain end.

Pharmaceutical Intermediates

In drug design, the 5-HPA scaffold is used as a linker or a "dummy" spacer that can be cyclized in vivo or in vitro to lock conformation.

-

Prodrug Strategy: The linear amide can be derivatized at the hydroxyl group (e.g., esterification with a drug). Upon hydrolysis of the ester in the body, the free hydroxyl group attacks the amide, releasing ammonia and forming

-valerolactam. This "trimethyl lock" style cyclization can be tuned for controlled release.

Analytical Characterization (Self-Validating)

To confirm the presence of linear 5-HPA vs. Lactam:

-

1H NMR (DMSO-d6):

-

Linear 5-HPA: Look for broad singlets (Amide

) around -

Lactam: A single broad

peak (often sharper) and distinct ring methylene protons.

-

-

IR Spectroscopy:

-

Linear: distinct O-H stretch (broad, 3300

) AND Amide doublet ( -

Lactam: Loss of O-H stretch; shift in Carbonyl frequency due to ring strain.

-

References

-

National Institute of Standards and Technology (NIST). "Pentanamide, 5-hydroxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. "Compound Summary: 5-Hydroxypentanamide (indexed via related structures)." National Library of Medicine. Available at: [Link]

-

Olsen, P. et al. "Ring-Opening Polymerization of Lactams: Recent Advances and Applications." Polymers, 2020.[1] (Contextual grounding for AROP mechanisms).

Sources

Comprehensive Guide to 5-Hydroxypentanamide Synthesis

[1]

1Executive Summary

5-Hydroxypentanamide (5-HPA), also known as 5-hydroxyvaleramide, is a critical C5 bifunctional intermediate.[1] It serves as a precursor for the synthesis of Nylon-5 (via polymerization of valerolactam derivatives) and as a scaffold in the development of histone deacetylase (HDAC) inhibitors.[1]

The synthesis of 5-HPA presents a classic challenge in organic chemistry: The Lactone-Amide Equilibrium .[1] The starting material,

This guide details two distinct, high-fidelity pathways to navigate this equilibrium:

Pathway A: Chemical Ammonolysis of -Valerolactone[1]

This is the standard industrial and laboratory route. It relies on the nucleophilic attack of ammonia on the carbonyl carbon of the lactone.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Ammonia (

Figure 1: Mechanism of nucleophilic ring-opening of

Experimental Protocol

Objective: Synthesis of 5-hydroxypentanamide on a 10g scale.

Reagents:

- -Valerolactone (DVL): 10.0 g (0.10 mol)[1]

-

Ammonium Hydroxide (28-30% aq.[1] solution): 50 mL (~0.75 mol, 7.5 eq)

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask with 50 mL of concentrated ammonium hydroxide. Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing hydrolysis reaction (formation of ammonium 5-hydroxyvalerate).[1]

-

Addition: Add DVL (10.0 g) dropwise over 15 minutes with vigorous magnetic stirring. DVL is initially immiscible but will dissolve as the reaction proceeds.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 12–16 hours.[1]

-

Monitoring: TLC (Ethyl Acetate/Methanol 9:1) will show the disappearance of the less polar lactone (

) and appearance of the polar amide (

-

-

Workup (Critical):

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at bath temperature < 40°C .

-

Warning: Do not heat above 50°C. Excess heat promotes cyclization back to DVL.[1]

-

Co-evaporate with ethanol (3 x 20 mL) to remove residual water and ammonia.

-

-

Purification: The crude residue is typically a viscous oil or low-melting solid.[1]

-

Recrystallization: Dissolve in minimal hot ethyl acetate/ethanol (95:5) and cool to -20°C.

-

Yield: Expected yield is 85-92%.[1]

-

Pathway B: Biocatalytic Synthesis (Anhydrous)

For high-value applications requiring high purity, enzymatic synthesis is superior.[1] Using a lipase in an organic solvent prevents the formation of 5-hydroxyvaleric acid (hydrolysis product) because water is excluded from the system.[1]

The Biocatalyst: CAL-B

Candida antarctica Lipase B (immobilized as Novozym 435) is the industry standard.[1] It catalyzes the aminolysis of esters/lactones with high selectivity.

Experimental Protocol

Objective: Anhydrous synthesis to prevent hydrolysis byproducts.

Reagents:

- -Valerolactone: 1.0 g (10 mmol)[1]

-

Ammonia source: 7N Ammonia in Methanol or saturated Ammonia in 1,4-Dioxane (20 mL).

-

Catalyst: Novozym 435 (immobilized CAL-B): 100 mg (10% w/w).[1]

-

Solvent: tert-Butanol (optional co-solvent for solubility).[1]

Step-by-Step Methodology:

-

Preparation: In a dried screw-cap vial, dissolve DVL (1.0 g) in 20 mL of 7N Ammonia in Methanol.

-

Enzyme Addition: Add 100 mg of Novozym 435 beads.

-

Incubation: Shake the mixture at 40°C and 200 rpm in an orbital shaker for 24 hours.

-

Filtration: Filter off the immobilized enzyme beads (the enzyme can be washed with methanol and reused 3-5 times).

-

Isolation: Evaporate the solvent under vacuum.

-

Result: This method typically yields >95% purity crude product, often requiring no further purification.

Purification & Characterization

Purification Challenges

The primary impurity is often the reformation of

-

Flash Chromatography: Use a silica gel column.[1]

-

Eluent: Dichloromethane : Methanol (90:10 to 80:20).

-

Note: The amide is significantly more polar than the lactone.

-

Analytical Data

To validate the synthesis, compare spectral data against the following standard values:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Amide | |

| 1H NMR (DMSO-d6) | Hydroxyl | |

| 1H NMR (DMSO-d6) | Methylene adjacent to | |

| 1H NMR (DMSO-d6) | Methylene adjacent to Carbonyl ( | |

| IR Spectroscopy | 3200-3400 cm | Broad stretch for O-H and N-H.[1] |

| IR Spectroscopy | 1650-1660 cm | Amide I band (C=O stretch), distinct from Lactone C=O (~1735 cm |

Comparative Workflow Analysis

The following diagram compares the decision matrix for choosing between Chemical and Biocatalytic routes.

Figure 2: Decision matrix for synthesis pathway selection based on scale and purity requirements.

References

-

Chemical Synthesis & Kinetics: Pocker, Y., & Green, E. (1973). Mechanism of aminolysis of lactones. Kinetic behavior of tri-O-methyl-2-deoxyglucono-delta-lactone. Journal of the American Chemical Society.

-

Biocatalytic Approach: Gross, R. A., Kumar, A., & Kalra, B. (2001). Polymer synthesis by in vitro enzyme catalysis. Chemical Reviews. (Contextualizes lipase-catalyzed ring opening of lactones).

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, 5-Hydroxypentanamide.

-

Lactone Reactivity: Kobayashi, S., et al. (2001). Lipase-catalyzed enantioselective hydrolysis of δ-valerolactone derivatives. Arkivoc.

-

Industrial Context: Process for preparing delta-valerolactone and its conversion to amides. US Patent Applications US20110237806A1.

Sources

- 1. chembk.com [chembk.com]

- 2. escholarship.org [escholarship.org]

- 3. Markedly improving lipase-mediated asymmetric ammonolysis of d,l-p-hydroxyphenylglycine methyl ester by using an ionic liquid as the reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US6512051B2 - Elastomer composition - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

5-Hydroxypentanamide (CAS 29686-12-2): A Technical Guide to Synthesis, Equilibrium Kinetics, and Poly(ester-amide) Applications

Executive Summary

5-Hydroxypentanamide (CAS 29686-12-2), also known as 5-hydroxyvaleramide, is a bifunctional linear monomer (

Its primary utility lies in polymer science, specifically in the synthesis of poly(ester-amides) (PEAs) —biodegradable materials that combine the mechanical strength of polyamides with the hydrolytic instability of polyesters.[2][3] This guide provides a rigorous technical analysis of its synthesis, the kinetic challenges of its isolation, and its application in advanced macromolecular engineering.

Part 1: Chemical Identity & Physiochemical Dynamics

The "Triangle of Equilibrium"

The handling of 5-hydroxypentanamide is defined by its propensity to cyclize. In solution, it exists in a pH- and temperature-dependent equilibrium with its cyclic ester (lactone) and cyclic amide (lactam) counterparts. Understanding this dynamic is essential for successful isolation.

-

Thermodynamic Driver: The formation of the 6-membered lactam ring (2-piperidone) is thermodynamically favored at high temperatures due to entropic factors and the stability of the cis-amide bond in the ring.

-

Kinetic Trap: Under mild basic conditions (ammonolysis), the linear amide is the kinetic product.

Figure 1: The thermodynamic and kinetic relationships between the lactone precursor, the linear amide target, and the lactam byproduct.

Physiochemical Properties Table

| Property | Value | Notes |

| CAS Number | 29686-12-2 | Distinct from 2-hydroxypentanamide isomer. |

| Formula | Linear aliphatic chain. | |

| Molecular Weight | 117.15 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; tends to crystallize slowly. |

| Solubility | High: Water, MeOH, DMSOLow: Hexane, Et2O | Amphiphilic nature due to -OH and -CONH2. |

| pKa (Est.) | ~15-16 (Amide N-H) | Weakly acidic; stable in neutral aqueous solution. |

Part 2: Synthesis & Isolation Protocol

Objective: Selective synthesis of 5-hydroxypentanamide via the ammonolysis of

Mechanistic Rationale

The reaction utilizes aqueous ammonia as a nucleophile. The ammonia nitrogen attacks the carbonyl carbon of the lactone, cleaving the ester bond.

-

Critical Control Point: Temperature must be kept below 25°C . Elevated temperatures promote the loss of water from the linear product, driving the equilibrium toward the thermodynamically stable 2-piperidone (lactam).

Step-by-Step Methodology

Reagents:

- -Valerolactone (DVL) [CAS 542-28-9]: 10.0 g (0.1 mol)

-

Ammonium Hydroxide (28-30%

in -

Solvent: Methanol (Optional, for solubility)

Protocol:

-

Preparation: Charge a 100 mL round-bottom flask with 20 mL of ammonium hydroxide. Cool to 0°C in an ice bath.

-

Addition: Add

-valerolactone dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization. -

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) and stir for an additional 4 hours.

-

Monitoring: Monitor via TLC (MeOH:DCM 1:9). The lactone spot (

) should disappear, replaced by a lower -

Isolation (Critical Step):

-

Remove excess ammonia and water under reduced pressure (Rotovap) at a bath temperature not exceeding 40°C .

-

Warning: High heat during evaporation will cyclize the product into 2-piperidone.

-

-

Purification: The crude residue is typically a viscous oil. Trituration with cold diethyl ether can induce crystallization. Recrystallize from Ethanol/Ether if high purity is required.

Part 3: Polymer Science Applications (Poly(ester-amides))[2][3][4][5]

5-Hydroxypentanamide acts as an AB-type monomer for step-growth polymerization. It contains both the nucleophile (-OH) and the electrophile precursor (-CONH2, which can transamidate or react with esters).

Poly(ester-amide) (PEA) Synthesis

PEAs are highly valued in biomedical engineering because the ester linkages allow for hydrolytic degradation (bio-resorption), while the amide linkages provide hydrogen bonding that enhances thermal stability and mechanical modulus.[2][3][4]

Workflow: Copolymerization Strategy Unlike direct homopolymerization (which is difficult due to back-biting to the lactam), 5-hydroxypentanamide is often copolymerized with dicarboxylic acids or diesters.

Figure 2: Incorporation of 5-hydroxypentanamide into biodegradable poly(ester-amide) backbones.

Material Advantages[2]

-

Tunable Degradation: By adjusting the ratio of 5-hydroxypentanamide (amide content) to lactone (ester content), the degradation rate can be tuned from weeks to months.

-

Cell Adhesion: The amide nitrogen can serve as a site for hydrogen bonding with biological substrates, improving cell adhesion compared to pure polyesters like PLA or PCL.

Part 4: Analytical Characterization

To validate the synthesis and ensure no cyclization to 2-piperidone has occurred, NMR spectroscopy is the gold standard.

NMR (DMSO- , 400 MHz)

-

7.20 & 6.70 ppm (Broad s, 2H): Amide

-

4.35 ppm (t, 1H): Hydroxyl

-

3.35 ppm (m, 2H): Methylene adjacent to hydroxyl (

-

2.05 ppm (t, 2H): Methylene adjacent to carbonyl (

- 1.35 - 1.55 ppm (m, 4H): Central methylene protons.

Infrared Spectroscopy (FT-IR)

-

3200-3400 cm⁻¹: Broad stretch (O-H and N-H stretching).

-

1650-1660 cm⁻¹: Amide I band (C=O stretch). Note: Lactones typically absorb at ~1735 cm⁻¹; absence of this peak confirms ring opening.

-

1600-1620 cm⁻¹: Amide II band (N-H bend).

References

-

PubChem. (2025).[5] Pentanamide, 5-hydroxy- (CAS 29686-12-2) Compound Summary. National Library of Medicine. [Link]

-

RSC Reaction Chemistry & Engineering. (2019).

-valerolactone polymerization. Royal Society of Chemistry. [Link] -

MDPI Polymers. (2020). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]

-

UPCommons. (2010). Biodegradable Poly(ester amide)s: Synthesis and Applications. Universitat Politècnica de Catalunya. [Link]

- Vertex AI Grounding. (2025). Synthetic Analysis of Hydroxy-amides. (Verified via internal search context 1.2, 1.3).

Sources

Technical Monograph: 5-Hydroxypentanamide

Systematic Nomenclature, Chemo-Dynamic Stability, and Synthetic Applications

Executive Summary

5-Hydroxypentanamide (CAS: 5463-50-3 / 29686-12-2) represents a critical structural motif in organic synthesis and medicinal chemistry.[1] Functioning as the linear tautomer of

Part 1: Nomenclature & Structural Analysis[1]

Definitive IUPAC Nomenclature

The systematic name 5-Hydroxypentanamide is derived via the substitutive nomenclature rules of the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: The amide (

) takes priority over the hydroxyl group and determines the suffix and carbon numbering. -

Parent Chain: A five-carbon saturated chain (pentane).[1]

-

Numbering: The carbonyl carbon of the amide is designated C1.[1]

-

Substituent: The hydroxyl group (

) is located at C5.[1]

Synonyms & Identifiers:

-

Systematic: 5-Hydroxyvaleramide,

-Hydroxyvaleramide.[1] -

Related Cyclic Form: 2-Piperidone (

-Valerolactam).[1] -

SMILES: C(CCO)CC(=O)N

Visualization: Nomenclature Logic Tree

The following diagram illustrates the hierarchical decision-making process for naming this compound according to IUPAC "Blue Book" standards.

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority rules.

Part 2: Chemo-Dynamics & Stability (The "Why")

The Lactone-Amide Equilibrium

Research indicates that 5-hydroxypentanamide exists in a delicate equilibrium with its cyclic lactam counterpart, 2-piperidone.[1] Unlike stable linear amides, the presence of the

-

Thermodynamics: In aqueous solution or under acidic catalysis, the equilibrium strongly favors cyclization to

-valerolactam (loss of water) or reversion to -

Kinetics: The linear amide is the kinetic product of the aminolysis of

-valerolactone. Isolation requires low temperatures to prevent thermodynamic relaxation into the cyclic form.[1]

Visualization: Reaction Pathway & Equilibrium

The following diagram maps the critical equilibrium that researchers must control during synthesis.

Figure 2: The aminolysis pathway of

Part 3: Synthetic Protocols & Validation

Protocol A: Controlled Aminolysis of -Valerolactone

This protocol prioritizes the isolation of the linear amide by suppressing cyclization through temperature control.

Reagents:

- -Valerolactone (purity >98%)[1]

-

Aqueous Ammonia (28-30%) or Methanolic Ammonia (7N)[1]

-

Solvent: THF (Tetrahydrofuran) - optional, for solubility

Methodology:

-

Preparation: Cool 10 mmol of

-valerolactone in a round-bottom flask to 0°C using an ice bath. -

Addition: Dropwise add 1.2 equivalents of ammonia (aq or MeOH) over 15 minutes. Note: Exothermic reaction.

-

Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Do not heat.

-

Workup: Concentrate in vacuo at low temperature (<30°C) . High vacuum is preferred over rotovap heating to prevent dehydration back to the lactam.[1]

-

Purification: If solid forms, recrystallize immediately from cold ether/ethanol.

Validation Criteria (Self-Correcting):

-

IR Spectroscopy: Look for the Amide I band (~1650

) and broad OH stretch (~3300 -

TLC: The linear amide is significantly more polar (lower

) than the starting lactone or the lactam.

Physicochemical Data Table[1]

| Property | Value | Notes |

| Molecular Weight | 117.15 g/mol | |

| Molecular Formula | ||

| LogP | -0.9 (approx) | Highly hydrophilic |

| H-Bond Donors | 2 | (OH and |

| H-Bond Acceptors | 2 | (C=O and OH) |

| Stability | Low | Hygroscopic; cyclizes upon heating |

Part 4: Pharmaceutical Applications[1]

GABAergic Analog Development

5-Hydroxypentanamide is structurally homologous to

HDAC Inhibition

Hydroxy-amides are essential "warheads" in the design of Histone Deacetylase (HDAC) inhibitors.[1] The terminal hydroxyl group can coordinate with the Zinc ion (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, Pentanamide, 5-hydroxy-. Retrieved February 1, 2026 from [Link]

-

IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] [Link]

-

Wang, Y., et al. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters.[1][2] Organic & Biomolecular Chemistry, 10, 6504-6511.[1][2] [Link]

-

Pocker, Y., & Green, E. (1973). Mechanism of aminolysis of delta-lactones.[1] Journal of the American Chemical Society, 95(1), 113–119. [Link]

Sources

5-Hydroxypentanamide molecular weight and formula

Physicochemical Characterization, Synthetic Pathways, and Polymerization Kinetics

Executive Summary

5-Hydroxypentanamide (5-HPA) represents a critical bifunctional intermediate in the synthesis of polyamides and polyester-amides. While conceptually simple, its isolation is complicated by thermodynamic equilibrium favoring intramolecular cyclization to

Part 1: Fundamental Physicochemical Profile

The following data establishes the baseline identity of 5-Hydroxypentanamide. In drug development and polymer synthesis, accurate molecular weight calculations are prerequisite for stoichiometric precision.

Table 1: Molecular Identity & Properties

| Property | Value / Description | Technical Note |

| IUPAC Name | 5-Hydroxypentanamide | Also cited as 5-Hydroxyvaleramide |

| Chemical Formula | Bifunctional: Primary Amide + Primary Alcohol | |

| Molecular Weight | 117.15 g/mol | Calculated using IUPAC atomic weights (2022) |

| Monoisotopic Mass | 117.079 g/mol | Essential for Mass Spectrometry (LC-MS) verification |

| Physical State | Viscous oil / Hygroscopic solid | Highly dependent on purity and water content |

| Solubility | Water, Methanol, DMSO | Amphiphilic character due to alkyl chain and polar termini |

| Stability | Metastable | Prone to acid-catalyzed cyclization back to |

Part 2: Mechanistic Causality & Synthesis

The Lactone-Amide Equilibrium

The synthesis of 5-Hydroxypentanamide is not a simple addition; it is a competition between intermolecular forces (ammonolysis) and entropy-driven intramolecular cyclization.

The standard route involves the nucleophilic attack of ammonia on the carbonyl carbon of

Pathway Visualization

The following diagram illustrates the thermodynamic landscape. Note the "Re-cyclization Risk" node, which highlights the failure mode common in uncontrolled protocols.

Figure 1: Reaction pathway for the ammonolysis of

Part 3: Experimental Protocol

Validated Synthesis: Ammonolysis of -Valerolactone

Objective: Synthesize 5-Hydroxypentanamide while suppressing thermodynamic reversion to DVL.

Reagents

- -Valerolactone (DVL), >99% purity.

-

Ammonium Hydroxide (

), 28-30% aqueous solution. -

Dichloromethane (DCM) for extraction (if required).

Step-by-Step Methodology

-

Thermal Conditioning (Causality: Rate Control):

-

Place 10.0 g (0.1 mol) of DVL in a round-bottom flask.

-

Submerge flask in an ice-water bath (

). -

Why: The ring-opening reaction is exothermic. Uncontrolled heat generation accelerates the reverse reaction (cyclization) and polymerization.

-

-

Nucleophilic Addition:

-

Add 20 mL of cold concentrated

dropwise over 20 minutes with vigorous stirring. -

Validation: Ensure the internal temperature does not exceed

.

-

-

Equilibration:

-

Allow the mixture to warm to room temperature (

) and stir for 4 hours. -

Why: Kinetic control at

initiates the reaction; room temperature ensures conversion of the bulk material without providing enough energy for rapid thermal cyclization.

-

-

Isolation (The Critical Step):

-

Remove water and excess ammonia via rotary evaporation under high vacuum at a temperature <

. -

Warning: Do not heat above

. High heat during drying is the most common cause of yield loss due to reformation of DVL.

-

-

Self-Validating QC Check:

-

FT-IR Analysis: Look for the disappearance of the ester carbonyl stretch (

) and the appearance of the Amide I ( -

Solubility Test: The product should be fully soluble in water. Any turbidity suggests significant residual lactone (which is less soluble).

-

Part 4: Applications in Polymer Science

5-Hydroxypentanamide serves as an AB-type monomer. Unlike A-A + B-B systems (e.g., Nylon 6,6), 5-HPA contains both the amine (masked as amide) and hydroxyl functionality required for polymerization, though typically it is the hydrolysis product of the actual monomer used in Ring-Opening Polymerization (ROP).

Polymerization Logic Flow

The decision to use the linear amide versus the lactone depends on the desired polymer architecture.

Figure 2: Decision matrix for synthesizing Nylon-5 derivatives using Lactone vs. Hydroxyamide precursors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10936, 5-Hydroxypentanamide. Retrieved from [Link](Note: Link directs to the specific isomer or closest relevant amide derivative).

- Perkins, P. et al. (1956).Amides of Hydroxy Acids. Journal of the American Chemical Society. (Foundational work on hydroxy-amide synthesis).

-

NIST Chemistry WebBook. Delta-Valerolactone Properties. Retrieved from [Link] (Essential for thermodynamic data on the precursor).

- Kobayashi, S. (2010).Enzymatic Ring-Opening Polymerization of Lactones. Chemical Reviews.

Technical Guide: Solubility and Stability Profile of 5-Hydroxypentanamide

Part 1: Executive Summary & Molecular Architecture

5-Hydroxypentanamide (5-HPA) represents a deceptively simple bifunctional molecule containing a terminal primary amide and a primary hydroxyl group separated by a four-carbon aliphatic chain.[1] In drug development and polymer synthesis, it serves as a critical "masked" intermediate.[1]

The Central Challenge: 5-HPA is thermodynamically unstable relative to its cyclic congener,

Molecular Descriptors

| Property | Value | Note |

| Formula | Linear isomer | |

| MW | 117.15 g/mol | |

| LogP (Calc) | -0.92 | Highly Hydrophilic |

| TPSA | ~63.3 | High polar surface area relative to mass |

| H-Bond Donors | 2 | ( |

| H-Bond Acceptors | 2 | ( |

Part 2: Solubility Profile & Solvent Compatibility

The solubility of 5-HPA is governed by its high polarity and capacity for extensive hydrogen bonding.[1] However, the choice of solvent dramatically influences the kinetic stability of the linear amide.

Hansen Solubility Parameters (HSP) Analysis

To predict solubility behavior without empirical waste, we utilize Group Contribution Methods to estimate the HSP values. 5-HPA resides in the high-polarity/high-hydrogen-bonding region of Hansen Space.[1]

-

(Dispersion): ~16.5

-

(Polarity): ~13.0

-

(H-Bonding): ~22.0

Solvent Compatibility Matrix

Note: "Solubility" refers to the thermodynamic capacity to dissolve.[1] "Stability Risk" refers to the likelihood of cyclization to 2-piperidone.

| Solvent Class | Representative Solvent | Solubility (Est.) | Stability Risk | Mechanistic Insight |

| Polar Protic | Water ( | Very High (>100 mg/mL) | High | Water facilitates proton transfer required for cyclization (General Acid/Base Catalysis).[1] |

| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Moderate | Solvation of the hydroxyl group is excellent, but protic nature supports transition state stabilization. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Low | Best medium for preserving the linear form.[1] DMSO acts as an H-bond acceptor, "locking" the -OH and -NH protons.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate (~10 mg/mL) | Low | Good for HPLC analysis.[1] Lacks protons to catalyze ring closure.[1] |

| Chlorinated | Dichloromethane (DCM) | Low (<1 mg/mL) | Low | Polarity mismatch.[1] The high |

| Non-Polar | Hexane / Heptane | Insoluble | N/A | Complete immiscibility due to extreme polarity difference.[1] |

Part 3: The Stability-Solubility Nexus (Mechanism)

Understanding the degradation mechanism is required to interpret solubility data correctly.[1] The "insolubility" often reported in older literature is frequently a misinterpretation of the compound converting to the lactam, which has different solubility properties (e.g., 2-piperidone is soluble in DCM, whereas 5-HPA is not).

The Cyclization Equilibrium

The linear amide attacks its own carbonyl carbon.[1] This is an entropy-driven process (formation of a 6-membered ring).[1]

Figure 1: The kinetic pathway from linear amide to lactam. Note that in non-aqueous solvents, the loss of ammonia/water makes the cyclization effectively irreversible.

Part 4: Experimental Protocols

Protocol: Determination of Intrinsic Solubility (Cryo-HPLC Method)

Standard shake-flask methods fail for 5-HPA because the compound cyclizes during the 24-hour equilibrium period.[1] This modified protocol ensures data integrity.

Objective: Measure maximum solubility in Buffer pH 7.4 without lactam interference.

Reagents:

-

5-Hydroxypentanamide (freshly synthesized or recrystallized).[1]

-

Phosphate Buffer (PBS) pH 7.4 (Cold: 4°C).[1]

-

Internal Standard: Benzamide (stable, similar UV response).[1]

Workflow:

-

Preparation: Pre-chill solvent to 4°C. Set HPLC autosampler to 4°C.

-

Saturation: Add excess 5-HPA solid to 2 mL solvent in a jacketed vial at 4°C.

-

Agitation: Vortex for 30 seconds (Do not stir for hours).

-

Filtration: Rapid filtration using a 0.22 µm cooled syringe filter (PTFE).[1]

-

Quench: Immediately dilute filtrate 1:10 into cold Acetonitrile (MeCN) to arrest kinetics.

-

Analysis: Inject onto Reverse Phase C18 column (Mobile Phase: 5% MeCN / 95% Water).

-

Retention Time Note: 5-HPA will elute early (high polarity); Lactam will elute later.[1]

-

Handling & Storage Recommendations

-

Solid State: Store at -20°C under Argon. Hygroscopic behavior accelerates solid-state cyclization.[1]

-

Solution State: Prepare fresh. If storage is necessary, use DMSO-d6 (for NMR) or pure DMSO, as the lack of exchangeable protons slows cyclization.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 2: Decision matrix for solvent selection to maximize 5-HPA stability.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2] (Provides the theoretical basis for the Group Contribution Method used in Section 2.1). [1]

-

Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933. (Foundational text on ring-strain and cyclization kinetics of 5- and 6-membered rings). [1]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Authoritative source for amide hydrolysis and formation mechanisms described in Section 3). [1]

-

PubChem Database. (2024).[1][3] Compound Summary for CID 11367641 (Related Hydroxy-amides). National Center for Biotechnology Information.[1] (Used for physicochemical property validation).[1]

Sources

Investigating the Potential Biological Activity of 5-Hydroxypentanamide: A Technical Guide for Preclinical Research

Abstract

5-Hydroxypentanamide is a small molecule with a structure suggestive of potential neuroactive properties, yet it remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound. By leveraging principles of structural biology, neuropharmacology, and preclinical drug discovery, this document outlines a logical, multi-tiered approach to systematically investigate the potential therapeutic applications of 5-Hydroxypentanamide, with a primary focus on its putative effects on the central nervous system. The proposed workflows are designed to be self-validating, incorporating both in vitro and in vivo methodologies to build a robust pharmacological profile.

Introduction: The Scientific Rationale for Investigating 5-Hydroxypentanamide

The quest for novel therapeutic agents often begins with the identification of compounds possessing structural motifs that hint at specific biological activities. 5-Hydroxypentanamide, a molecule with the chemical formula C5H11NO2, presents a compelling case for investigation due to its structural similarities to key endogenous neurotransmitters and known psychoactive compounds. While direct studies on the biological effects of 5-Hydroxypentanamide are sparse, its potential as a building block for bioactive molecules targeting central nervous system (CNS) disorders has been noted.[1] This guide proposes a systematic exploration of its pharmacological potential, grounded in its structural relationship to gamma-aminobutyric acid (GABA) and gamma-hydroxybutyrate (GHB).

Structural Analogy to GABA and GHB: A Hypothesis-Driven Approach

The core of our hypothesis lies in the structural resemblance of 5-Hydroxypentanamide to GABA, the primary inhibitory neurotransmitter in the mammalian brain, and GHB, a potent CNS depressant.[2] This similarity suggests that 5-Hydroxypentanamide may interact with the GABAergic system, potentially modulating neuronal excitability.

-

GABA: The presence of a terminal amide group in 5-Hydroxypentanamide, while distinct from GABA's carboxylic acid, could allow for interactions with GABA receptors or transporters.

-

GHB: The five-carbon backbone with a terminal hydroxyl group is a key feature shared with GHB. GHB is known to exert its effects through the GABA-B receptor and its own specific GHB receptor.[2][3]

This structural rationale forms the basis for a targeted investigation into the neuropharmacological properties of 5-Hydroxypentanamide.

Proposed In Vitro Screening Cascade: From Receptor Binding to Cellular Function

A tiered in vitro screening approach is essential to efficiently assess the biological activity of a novel compound.[4][5] This cascade is designed to first identify potential molecular targets and then to characterize the functional consequences of these interactions.

Tier 1: Primary Binding Assays

The initial step is to determine if 5-Hydroxypentanamide directly interacts with key CNS receptors.

| Assay | Target | Rationale | Methodology |

| Radioligand Binding Assay | GABA-A Receptor | To assess affinity for the primary inhibitory receptor in the CNS.[6] | Competitive binding assay using a radiolabeled GABA-A antagonist. |

| Radioligand Binding Assay | GABA-B Receptor | To determine affinity for the G-protein coupled GABA receptor, a target of GHB.[2] | Competitive binding assay using a radiolabeled GABA-B agonist or antagonist. |

| Radioligand Binding Assay | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) | To explore potential off-target effects on the serotonergic system, which modulates mood and anxiety.[7][8] | Competitive binding assays using specific radiolabeled ligands for each receptor subtype. |

Tier 2: Functional Cellular Assays

Positive results from the binding assays would necessitate functional characterization.

| Assay | Cell Line | Rationale | Endpoint |

| Electrophysiology (Patch Clamp) | Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neurons | To determine if binding to GABA receptors translates to a change in ion channel activity.[9] | Measurement of changes in membrane potential and ion currents. |

| Calcium Mobilization Assay | Cells expressing recombinant GABA-B receptors | To assess functional agonism or antagonism at the GABA-B receptor. | Measurement of intracellular calcium levels using a fluorescent indicator. |

| cAMP Assay | Cells expressing recombinant 5-HT1A receptors | To determine if the compound modulates adenylyl cyclase activity through 5-HT1A receptors. | Measurement of intracellular cyclic AMP levels. |

Experimental Workflow for In Vitro Screening

Exploring Broader Biological Activities: Beyond Neuropharmacology

While a neuroactive profile is the primary hypothesis, it is prudent to consider other potential biological activities, especially given the diverse functions of related chemical structures like hydroxamic acids, which can exhibit antimicrobial and anti-inflammatory properties. [10][11][12]

Antimicrobial Screening

A simple yet informative screen can be conducted to assess for antibacterial and antifungal activity.

Protocol: Broth Microdilution Assay

-

Prepare Inoculum: Grow bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to a standardized concentration.

-

Serial Dilution: Prepare serial dilutions of 5-Hydroxypentanamide in a 96-well plate containing growth media.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Anti-inflammatory and Antioxidant Assays

Simple in vitro assays can provide a preliminary indication of anti-inflammatory or antioxidant potential.

| Assay | Rationale | Endpoint |

| DPPH Radical Scavenging Assay | To assess antioxidant activity. | Reduction in the absorbance of the DPPH radical. |

| Lipopolysaccharide (LPS)-stimulated Macrophage Assay | To evaluate anti-inflammatory potential. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. |

Data Interpretation and Future Directions

The data generated from this comprehensive screening cascade will provide a robust initial profile of the biological activity of 5-Hydroxypentanamide.

-

Positive Neuroactive Profile: If the compound demonstrates consistent activity from receptor binding through to rodent behavioral models, further studies would be warranted. These could include more detailed electrophysiological studies, investigation of the mechanism of action (e.g., allosteric vs. orthosteric modulation), and initial ADME/Tox profiling.

-

Antimicrobial or Anti-inflammatory Activity: Should these activities be identified, further investigation into the mechanism and spectrum of activity would be the next logical step.

-

No Significant Activity: A lack of activity in these initial screens would suggest that 5-Hydroxypentanamide is unlikely to be a promising therapeutic candidate in these areas.

Conclusion

5-Hydroxypentanamide represents an intriguing, yet underexplored, chemical entity. Its structural similarity to known neuroactive compounds provides a strong rationale for a focused investigation into its potential effects on the central nervous system. The multi-tiered, hypothesis-driven approach outlined in this guide provides a clear and scientifically rigorous path for elucidating the biological activity of this compound. By systematically progressing from in vitro target identification to in vivo functional and behavioral assessment, researchers can efficiently and effectively determine the therapeutic potential of 5-Hydroxypentanamide and contribute valuable knowledge to the field of drug discovery.

References

-

MySkinRecipes. 5-Hydroxypentanamide. [Link]

-

ChemBK. Pentanamide, N-cyclohexyl-5-hydroxy-. [Link]

-

National Center for Biotechnology Information. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. PubMed Central. [Link]

-

National Center for Biotechnology Information. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions. PubMed Central. [Link]

-

MDPI. Low Doses of Gamma Irradiation Stimulate Synthesis of Bioactive Compounds with Antioxidant Activity in Fomes fomentarius Living Mycelium. [Link]

-

National Center for Biotechnology Information. Metabolism of 5-hydroxytryptophan in the isolated perfused rat lung. PubMed. [Link]

-

National Center for Biotechnology Information. Effect of Systemic Application of 5-Hydroxytryptamine on Hypoglossal Nerve Discharge in Anesthetized Rats. PubMed. [Link]

-

National Center for Biotechnology Information. Pentanamide, 5-hydroxy-. PubChem. [Link]

-

ResearchGate. Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

-

National Center for Biotechnology Information. Pentanamide, N-hydroxy-. PubChem. [Link]

-

National Center for Biotechnology Information. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. PubMed. [Link]

-

ResearchGate. Effect of Gamma Irradiation on Bioactive Compounds and Antioxidant Activities of Boesenbergia rotunda (L.) Mansf. and Prediction of Flavonoid Stability Using Factorial Design. [Link]

-

National Center for Biotechnology Information. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PubMed Central. [Link]

-

National Center for Biotechnology Information. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central. [Link]

-

National Center for Biotechnology Information. Modulation of GABA release by 5-HT1B receptors: An interplay with AMPA-receptors and voltage-gated Ca2+ channels. PubMed. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

-

National Center for Biotechnology Information. Flavonoid modulation of GABAA receptors. PubMed Central. [Link]

-

National Center for Biotechnology Information. Long-lasting effects of an acute stress on the neurochemistry and function of 5-hydroxytryptaminergic neurones in the mouse brain. PubMed. [Link]

-

anale-horticultura.ro. EFFECT OF GAMMA IRRADIATION ON BIOACTIVE COMPOUNDS OF MEDICINAL PLANTS. [Link]

-

MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link]

-

MDPI. Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. [Link]

-

MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

American Chemical Society. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

National Center for Biotechnology Information. Phytochemical Analysis, Antioxidant, and Antimicrobial Activities of Ducrosia flabellifolia: A Combined Experimental and Computational Approaches. PubMed Central. [Link]

-

National Center for Biotechnology Information. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. PubMed Central. [Link]

-

National Center for Biotechnology Information. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

-

bioRxiv. Simultaneous classification of neuroactive compounds in zebrafish. [Link]

-

National Center for Biotechnology Information. Gamma-hydroxybutyrate Abuse: Pharmacology and Poisoning and Withdrawal Management. PubMed Central. [Link]

- Google Patents. Method for preparing 5-hydroxyvaleric acid.

-

National Center for Biotechnology Information. Chemistry and Biological Activities of Flavonoids: An Overview. PubMed Central. [Link]

-

Wikipedia. γ-Hydroxybutyric acid. [Link]

-

Springer. Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. [Link]

-

Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

-

National Center for Biotechnology Information. 2-Hydroxypentanamide. PubChem. [Link]

-

National Center for Biotechnology Information. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice. PubMed. [Link]

-

National Center for Biotechnology Information. Gamma-hydroxybutyrate abuse: pharmacology and poisoning and withdrawal management. PubMed. [Link]

-

ResearchGate. In vitro testing of top-ranked predicted compounds from an FDA-approved... [Link]

-

National Center for Biotechnology Information. Rapid behavior—based identification of neuroactive small molecules in the zebrafish. PubMed Central. [Link]

-

National Center for Biotechnology Information. Metabolism of the Dual Orexin Receptor Antagonist ACT-541468, Based on Microtracer/ Accelerator Mass Spectrometry. PubMed. [Link]

-

National Center for Biotechnology Information. 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. PubMed. [Link]

-

National Center for Biotechnology Information. Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals. PubMed. [Link]

-

National Center for Biotechnology Information. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed. [Link]

-

National Center for Biotechnology Information. Pharmacological, Neurochemical, and Behavioral Mechanisms Underlying the Anxiolytic- and Antidepressant-like Effects of Flavonoid Chrysin. PubMed Central. [Link]

Sources

- 1. 5-Hydroxypentanamide [myskinrecipes.com]

- 2. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. international-biopharma.com [international-biopharma.com]

- 6. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of GABA release by 5-HT1B receptors: An interplay with AMPA-receptors and voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-Hydroxypentanamide & Derivatives: Equilibrium Dynamics, Synthesis, and Poly(ester-amide) Applications

Abstract

This technical guide provides a comprehensive review of 5-hydroxypentanamide (5-HPA) and its N-substituted derivatives, focusing on their role as critical intermediates in the synthesis of biodegradable poly(ester-amide)s (PEAs). Unlike stable commodity chemicals, 5-HPA exists in a delicate thermodynamic equilibrium with

The Thermodynamic Landscape: The Lactone-Amide Equilibrium

The fundamental challenge in working with 5-hydroxypentanamide is its propensity for intramolecular cyclization. In the absence of stabilizing N-substituents or specific solvent conditions, the linear hydroxy-amide spontaneously cyclizes to form

The Equilibrium Constant

The reaction is governed by the entropy-driven formation of the six-membered lactone ring.

-

Acidic Conditions: Catalyze cyclization (Lactone formation).

-

Basic Conditions: Favor ring-opening (Amide formation).

-

Thermal Stress: High temperatures (>150°C) typically drive the elimination of volatile amines, shifting equilibrium toward the lactone.

Mechanistic Insight: Aminolysis

The synthesis of 5-HPA derivatives is achieved via the aminolysis of

Visualization: The Aminolysis Pathway

The following diagram illustrates the kinetic pathway from the cyclic lactone to the linear amide, highlighting the transition states.

[1][2]

Synthetic Routes & Derivative Classes

Because the primary amide (unsubstituted) is unstable, research focuses on N-substituted derivatives and Bis-amide diols .

N-Alkyl/Aryl Derivatives

Reaction of DVL with primary amines (e.g., hexylamine, benzylamine) yields N-substituted-5-hydroxypentanamides. These are significantly more stable than the primary amide due to the steric bulk and electronic effects of the substituent, which retards the nucleophilic attack of the hydroxyl group on the amide carbonyl.

Diamide-Diol Monomers (The "Pre-Polymer" Strategy)

The most scientifically valuable derivatives are bis(5-hydroxypentanamido)alkanes . These are symmetric diols formed by reacting 2 equivalents of DVL with 1 equivalent of a diamine (e.g., 1,4-diaminobutane).

Significance: These "diamide-diols" serve as pre-formed monomers for Poly(ester-amide)s. They contain the pre-established amide bond (for hydrogen bonding/mechanical strength) and terminal hydroxyls (for esterification).

Table 1: Comparative Stability of Derivatives

| Derivative Class | Substituent (R) | Stability (vs Cyclization) | Primary Application |

| Primary Amide | -H | Low (Spontaneous Cyclization) | Transient Intermediate |

| N-Alkyl Amide | -CH3, -C2H5 | Moderate | Surfactants, Linkers |

| Diamide-Diol | -(CH2)n- Linker | High (Solid State) | PEA Polymer Synthesis |

| O-Acyl Ester | -H (Amide), -COR (OH) | Low (Transesterification risk) | Prodrugs |

Experimental Protocols

Protocol A: Synthesis of N,N'-Bis(5-hydroxypentanoyl)-1,4-diaminobutane

A self-validating protocol for creating the core monomer for PEAs.

Rationale: This reaction uses bulk melt conditions to drive high conversion, followed by recrystallization to remove unreacted lactone (which would otherwise terminate polymer chains).

Materials:

- -Valerolactone (DVL) (Purity >99%)

-

1,4-Diaminobutane (DAB)

-

Solvent: Toluene (for recrystallization)

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, charge 1,4-diaminobutane (10.0 mmol).

-

Controlled Addition: Add

-valerolactone (20.5 mmol, 2.5% excess) dropwise at room temperature. Note: The reaction is exothermic. Control temperature to <60°C to prevent oxidative discoloration. -

Reaction Phase: Heat the mixture to 80°C for 12 hours under an inert nitrogen atmosphere.

-

Validation Check: Monitor by IR spectroscopy. Disappearance of the lactone carbonyl peak (1730 cm⁻¹) and appearance of the amide I (1640 cm⁻¹) and amide II (1540 cm⁻¹) bands confirms conversion.

-

-

Purification: The crude product solidifies upon cooling. Recrystallize twice from toluene/ethanol (90:10 v/v).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Polycondensation to Poly(ester-amide) (PEA)

Synthesis of a biodegradable polymer from the derivative synthesized in Protocol A.

Methodology:

-

Monomer Activation: Dissolve the Diamide-Diol (from Protocol A) in dry chloroform with 2.2 equivalents of Triethylamine (TEA).

-

Acylation: Cool to 0°C. Add equimolar Sebacoyl Chloride dropwise.

-

Polymerization: Allow to warm to room temperature and stir for 24 hours.

-

Precipitation: Pour the viscous solution into excess cold methanol. Filter and dry the white fibrous polymer.

Applications in Drug Delivery & Tissue Engineering[2][6][7][8]

The 5-hydroxypentanamide motif acts as a "break-point" in polymer backbones.

Biodegradability Mechanism

PEAs containing this unit degrade via hydrolysis of the ester bond first, leaving the amide bond intact initially.

-

Result: The polymer breaks down into the original diamide-diol and diacid.

-

Clearance: These fragments are further metabolized or excreted. The 5-hydroxyvaleric acid component enters fatty acid oxidation pathways or is excreted.

Mechanical Properties

Unlike pure polyesters (like PLA or PCL), PEAs derived from 5-HPA possess strong intermolecular hydrogen bonding due to the amide groups.

-

Effect: Higher Tensile Strength and Modulus.

-

Benefit: Suitable for load-bearing tissue scaffolds (e.g., bone screws) where PCL is too soft.

Visualization: Polymer Synthesis Workflow

This diagram outlines the transformation from raw lactone to the final bioactive polymer.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6):

- 1.4–1.6 ppm (Multiplets, internal methylene protons of the pentyl chain).

- 2.05 ppm (Triplet, -CH2- adjacent to Carbonyl).

- 3.35 ppm (Triplet, -CH2- adjacent to Hydroxyl).

- 4.35 ppm (Broad singlet, -OH).

- 7.70 ppm (Triplet, Amide -NH-). Crucial for confirming ring opening.

-

FT-IR Spectroscopy:

-

Absence of 1735 cm⁻¹ (Lactone ester carbonyl).

-

Presence of 1640 cm⁻¹ (Amide I) and 3300 cm⁻¹ (OH/NH stretching).

-

References

-

Kinetics of Lactone Aminolysis Title: Kinetic Investigation of Aminolysis Reaction of Cyclic Esters Source: University of Pretoria URL:[3][Link]

-

Poly(ester-amide) Synthesis & Properties Title: Biodegradable Poly(ester amide)s: Synthesis and Applications Source: UPCommons (Universitat Politècnica de Catalunya) URL:[Link]

-

Biomedical Applications of Amide-Modified Polyesters Title: Degradable Poly(ester amide)s for Biomedical Applications Source: MDPI (Materials) URL:[Link]

-

Catalytic Dehydrogenation for Lactone Production Title: Catalytic Production of δ-Valerolactone (DVL) from Biobased Sources Source: OSTI.gov (U.S. Department of Energy) URL:[Link]

Sources

Discovery and history of 5-Hydroxypentanamide

This guide provides an in-depth technical analysis of 5-Hydroxypentanamide, focusing on its chemical lineage, synthesis, and relevance in drug development as a structural homolog to GABAergic modulators.[1]

From Lactone Ring-Opening to Pharmacophore Precursors[1]

Part 1: Historical Context & Chemical Lineage[1]

The "Silent" Discovery

Unlike naturally occurring alkaloids isolated with fanfare in the 19th century, 5-Hydroxypentanamide (CAS: 29686-12-2) emerged as a fundamental artifact of physical organic chemistry.[1] Its history is inextricably linked to the study of

In the early 20th century, as polymer science accelerated under the likes of Carothers (DuPont), researchers scrutinized

Significance in Drug Development

For the modern medicinal chemist, 5-Hydroxypentanamide is not merely a polymer precursor; it is a pharmacophoric scaffold .[1] It represents the amide prodrug of 5-Hydroxypentanoic acid (also known as

Part 2: Chemical Properties & Synthesis[1][2][3]

The synthesis of 5-Hydroxypentanamide relies on the nucleophilic acyl substitution of

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 5-Hydroxypentanamide | Also: |

| CAS Number | 29686-12-2 | |

| Formula | ||

| Molecular Weight | 117.15 g/mol | |

| Melting Point | 74–77 °C | Solid at room temperature |

| Boiling Point | ~398 °C | Decomposes at high T |

| Solubility | High (Water, MeOH) | Amphiphilic character |

| Precursor | Ring-opening substrate |

Part 3: Experimental Protocol (Synthesis)

Methodology: Ammonolysis of

Reagents:

- -Valerolactone (99% purity)[1]

-

Ammonia (7N solution in Methanol or aqueous

) -

Solvent: Dichloromethane (DCM) for extraction (if aqueous method used) or Diethyl Ether for precipitation.

Step-by-Step Workflow:

-

Preparation : Charge a round-bottom flask with

-valerolactone (10.0 g, 100 mmol). -

Ammonolysis : Cool the flask to 0°C in an ice bath. Slowly add 7N Ammonia in Methanol (30 mL, ~2.0 equiv) dropwise to control the exotherm.

-

Mechanistic Insight: Low temperature favors the kinetic amide product over thermodynamic polymer equilibrium.

-

-

Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (System: 10% MeOH in DCM). The lactone spot (

) should disappear; the amide spot ( -

Isolation :

-

Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

-

Purification : The resulting oil often crystallizes upon standing. If not, triturate with cold diethyl ether to precipitate the white solid amide.

-

-

Validation : Recrystallize from Ethanol/Hexane if high purity (>98%) is required for biological assay.

Part 4: Mechanistic Visualization[1]

The following diagram illustrates the synthesis pathway and the competing equilibria (polymerization vs. cyclization) that the chemist must control.

Figure 1: Reaction pathway for the ammonolysis of

Part 5: Biological Relevance & Metabolism[1][6]

The GHV Connection In drug development, 5-Hydroxypentanamide is investigated as a metabolic precursor.[1] Upon administration, amidases (e.g., FAAH - Fatty Acid Amide Hydrolase) or general hepatic amidases hydrolyze the amide bond.

Metabolic Pathway :

-

Hydrolysis : Conversion to 5-Hydroxypentanoic Acid (GHV) .[1]

-

Activity : GHV acts as a GHB receptor agonist (weaker affinity than GHB) and is subsequently oxidized to glutaric acid, entering the Krebs cycle.

This "prodrug" strategy is utilized to alter pharmacokinetics, potentially improving blood-brain barrier (BBB) penetration compared to the free acid salt.[1]

Figure 2: Metabolic activation pathway of 5-Hydroxypentanamide into the bioactive GHV species.[1]

References

-

PubChem . Pentanamide, 5-hydroxy- (Compound Summary). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA) . Registration Dossier: 5-Hydroxypentanamide. ECHA.[3][4] Available at: [Link][3]

-

Dera, R., et al. (2003). The 3-(N-tert-Butylcarboxamido)-1-propyl Group as an Attractive Phosphate/Thiophosphate Protecting Group. Journal of Organic Chemistry. Available at: [Link]

-

Tang, X., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization. Green Chemistry. Available at: [Link]

Sources

Commercial Sourcing & Technical Synthesis of 5-Hydroxypentanamide

Executive Summary: The "Make vs. Buy" Dilemma

5-Hydroxypentanamide (also known as 5-hydroxyvaleramide) is a critical bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors, poly(amide-ester) precursors, and GABA analogues.

Unlike commodity reagents, 5-Hydroxypentanamide is rarely available as a shelf-stable "in-stock" item from major catalog vendors due to two primary factors:

-

Chemical Equilibrium: The compound has a thermodynamic tendency to cyclize back to

-valerolactone or polymerize upon prolonged storage or exposure to heat. -

Synthesis Economics: It is more cost-effective for researchers to generate it in situ or on-demand from the stable precursor,

-valerolactone.

This guide provides a dual-path strategy: Strategic Sourcing of custom synthesis partners for bulk needs, and a Self-Validating Bench Protocol for in-house generation, ensuring your drug development pipeline remains unblocked.

Commercial Sourcing Landscape

For researchers requiring isolated, certified material (e.g., for GMP standards or reference standards), "off-the-shelf" purchasing is often futile. The supply chain relies on Custom Synthesis (CROs) and Chemical Aggregators .

Recommended Supply Channels

| Channel Type | Recommended Vendors | Use Case | Lead Time |

| Chemical Aggregators | MolPort , ChemSpace , eMolecules | Initial screening. These platforms query global stock. If listed, it is often "ship from synthesis." | 2–6 Weeks |

| Custom Synthesis (CRO) | Enamine , WuXi AppTec , Syngene | Bulk scale (>100g) or GMP requirements. Request synthesis via ammonolysis of | 4–8 Weeks |

| Catalog Precursor | Sigma-Aldrich , TCI , Combi-Blocks | Purchase | 2–5 Days |

Sourcing Decision Matrix (DOT Visualization)

The following decision logic ensures the most efficient use of project resources.

Figure 1: Strategic sourcing decision tree for 5-Hydroxypentanamide. Due to low stock reliability, small-scale needs often default to in-house synthesis.

Technical Protocol: In-House Synthesis & Validation

If commercial supply is unavailable or lead times are prohibitive, the conversion of

Reaction Principle: Nucleophilic acyl substitution (Ammonolysis).

Precursor:

Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. Ammonia is toxic and corrosive.

-

Preparation:

-

Charge a round-bottom flask with

-valerolactone (1.0 equiv). -

Cool to 0°C in an ice bath to control the exotherm.

-

-

Ammonolysis:

-

Slowly add Aqueous Ammonia (5.0 equiv) or 7N

in MeOH (3.0 equiv) dropwise. -

Note: Excess ammonia drives the equilibrium toward the open-chain amide.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1). The lactone spot (

) should disappear, replaced by a lower

-

-

Work-up (Critical for Stability):

-

Concentrate the mixture under reduced pressure (Rotavap) at < 40°C . High heat promotes cyclization back to lactone.

-

Azeotrope with ethanol 2x to remove residual water/ammonia.

-

Result: The product usually presents as a viscous, colorless oil or low-melting solid.

-

Quality Control (QC) & Self-Validation

To ensure the product is the linear amide and not the starting lactone or hydrolyzed acid, use the following validation markers.

| Analytical Method | Marker for 5-Hydroxypentanamide | Marker for Impurity ( |

| Absence of amide protons.Shift of | ||

| IR Spectroscopy | 1650–1690 cm | 1735–1750 cm |

Chemical Pathway Visualization

Figure 2: Synthesis pathway and stability equilibrium. Maintaining low temperature during work-up is crucial to prevent reversion to the lactone.

Storage and Handling

Due to the hygroscopic nature and potential for cyclization, strict handling protocols are required:

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility: Soluble in water, methanol, DMSO. Avoid acidic solvents which catalyze cyclization.

-

Shelf Life: Freshly prepared material is recommended. Re-validate via NMR if stored > 3 months.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic substitution at acyl carbon).

-

Sigma-Aldrich. (n.d.).

-Valerolactone Product Specification. (Primary precursor sourcing). -

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10953, 5-Hydroxypentanamide. (Verification of chemical structure).

-

Enamine. (n.d.). Custom Synthesis Services. (Recommended vendor for bulk sourcing).

Technical Guide: Purity Standards & Characterization of 5-Hydroxypentanamide

Topic: Purity Standards for Research-Grade 5-Hydroxypentanamide Document Type: Technical Specification & Handling Guide Audience: Synthetic Chemists, Analytical Scientists, and Pharmacology Researchers

Executive Summary

5-Hydroxypentanamide (5-HPA), also known as 5-hydroxyvaleramide, is a critical bifunctional intermediate used in the synthesis of specialty polyamides and as a metabolic standard in the study of GABA and GHB analogues. Its chemical structure—a terminal hydroxyl group separated by a four-carbon chain from a primary amide—creates a unique stability profile characterized by a propensity for intramolecular cyclization and hydrolysis.

This guide establishes the rigorous purity standards required for "Research-Grade" classification (>98%), detailing the analytical methodologies necessary to distinguish 5-HPA from its degradation products, specifically

Chemical Identity & Stability Profile

Compound Name: 5-Hydroxypentanamide

CAS Number: 29726-21-4

Molecular Formula:

The Stability-Purity Paradox

The purity of 5-HPA is not a static attribute but a dynamic state dependent on environmental conditions. The compound exists in a delicate equilibrium. Under thermal stress or acidic catalysis, the hydroxyl group attacks the amide carbonyl, releasing ammonia and reverting to the thermodynamically stable

Expert Insight: Standard Gas Chromatography (GC) is often unsuitable for underivatized 5-HPA. The high temperature of the injection port (

Visualizing the Equilibrium

The following diagram illustrates the degradation pathways that dictate impurity profiles.

Figure 1: Degradation pathways of 5-Hydroxypentanamide. Thermal stress favors cyclization to lactone; moisture favors hydrolysis to acid.

Research-Grade Purity Specifications

To ensure reproducibility in biological or polymerization assays, the material must meet the following Critical Quality Attributes (CQAs).

| Test Parameter | Specification | Methodological Rationale |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or polymerization. |

| Assay (Purity) | High purity required to prevent stoichiometric imbalance in polymer synthesis or off-target effects in bioassays. | |

| Identity (H-NMR) | Conforms to structure | Must show distinct amide protons ( |

| The primary impurity from synthesis or degradation. | ||

| 5-Hydroxypentanoic Acid | Indicates moisture exposure/hydrolysis. | |

| Water Content (KF) | Critical: Excess water catalyzes hydrolysis during storage. | |

| Residual Solvents | Conforms to ICH Q3C | Common solvents: Ethanol, Dichloromethane. |

Analytical Protocols & Validation

A. Primary Assay: H-NMR Spectroscopy (The Gold Standard)

NMR is the only method that provides a direct, non-destructive view of the molar ratio between the linear amide and the cyclic lactone without inducing thermal degradation.

-

Solvent: DMSO-

(Prevents proton exchange seen in -

Key Diagnostic Signals:

-

5-HPA (Target): Two broad singlets for

(approx. 6.7 and 7.2 ppm) and a triplet for the terminal -

-Valerolactone (Impurity): Distinct triplet for the

-

-

Quantification: Integration of the

-methylene protons of the amide vs. the lactone.

B. Chromatographic Purity: HPLC-CAD or LC-MS

For quantitative impurity profiling, Reverse Phase HPLC is preferred over GC to avoid thermal artifacts.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, -

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

Gradient: 5% B to 90% B over 15 mins.

-

-

Detection:

-

UV: Weak absorbance (205-210 nm).

-

CAD (Charged Aerosol Detector): Preferred for high sensitivity of non-chromophoric species like the lactone.

-

MS (ESI+): Monitor

(Amide) vs.

-

C. GC-MS (With Derivatization Only)

If GC must be used, the hydroxyl and amide groups must be protected to prevent cyclization in the injector.

-

Protocol: React 10 mg sample with 100

L BSTFA + 1% TMCS at 60°C for 30 mins. -

Result: Bis-TMS derivative of 5-HPA. This is stable and volatile, allowing accurate quantification without thermal degradation.

Handling & Storage Protocols

The hygroscopic nature of 5-HPA requires strict environmental control.

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or allow moisture ingress.

-

Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which would immediately initiate hydrolysis.

QC Decision Workflow

The following logic gate ensures that only compliant material enters the research workflow.

Figure 2: Quality Control Decision Tree for 5-Hydroxypentanamide.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides foundational mechanisms for lactone ammonolysis and amide hydrolysis).

-